N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C13H19NOS and a molecular weight of 237.36 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves the reaction of cycloocta[b]thiophene-2-carboxylic acid with ethylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING (stimulator of interferon genes) pathway, which is crucial for innate immune responses . Upon binding to STING, the compound induces a conformational change that triggers downstream signaling pathways, leading to the production of type I interferons and proinflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity.
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate: Used in similar biological and chemical applications.
N-ethyl-N-(pyridin-4-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to activate the STING pathway, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C13H19NOS |
---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H19NOS/c1-2-14-13(15)12-9-10-7-5-3-4-6-8-11(10)16-12/h9H,2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
URCLGJBGDNWBRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC2=C(S1)CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.